N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine
Description
N-[(5-Chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine is an imidazole-derived arylaldoxime characterized by a chloro substituent at position 5 of the imidazole ring and a phenyl group at position 2.
Properties
IUPAC Name |
N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-9(6-13-15)14(7-12-10)8-4-2-1-3-5-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURUEUJLBIIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2C=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The most direct route involves condensing 5-chloro-3-phenylimidazole-4-carbaldehyde (S1 ) with hydroxylamine under acidic or basic conditions. This forms the target imine via nucleophilic attack of hydroxylamine’s amine group on the aldehyde carbonyl, followed by dehydration.
Example Protocol (Adapted from):
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Dissolve S1 (1 mmol) in ethanol (10 mL).
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Add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (2 mmol).
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Reflux at 80°C for 4–6 hours.
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Cool, filter, and purify via silica gel chromatography (ethyl acetate/heptane).
Key Variables:
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Solvent: Ethanol or THF improves solubility of imidazole intermediates.
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Catalyst: Sodium acetate neutralizes HCl, driving the equilibrium toward imine formation.
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Temperature: Prolonged reflux (>6 hours) risks imidazole ring decomposition.
Catalytic Asymmetric Synthesis
Enantioselective Hydrogenation of Hydrazones
Chiral amines can be synthesized via asymmetric hydrogenation (AH) of prochiral hydrazones. For N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine, this method would require:
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Preparing the hydrazone precursor (S2 ) from S1 and hydrazine.
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Hydrogenating S2 using a chiral catalyst (e.g., (S)-MeO-Biphep).
Reaction Conditions (Adapted from):
| Parameter | Value |
|---|---|
| Catalyst | (S)-MeO-Biphep (L17a ) |
| Pressure | 50–100 bar H₂ |
| Solvent | Methanol |
| Temperature | 25–40°C |
| Yield | 70–85% |
| Enantiomeric Excess | 90–96% ee |
This approach achieves high stereocontrol but requires specialized ligands and equipment.
Solid-Phase Synthesis for Scalability
Immobilized Imidazole Derivatives
A resin-bound strategy minimizes purification steps. For example:
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Attach 5-chloro-3-phenylimidazole to Wang resin via a carboxylic acid linker.
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Treat with hydroxylamine in DMF to form the imine.
Advantages:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS):**
Calculated for C₁₁H₉ClN₃O: [M + H]⁺ = 234.0432; Found: 234.0428.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Condensation | 65–78 | 95–98 | Moderate | Low |
| Asymmetric Hydrogenation | 70–85 | 99 | Low | High |
| Solid-Phase | 50–60 | 90–95 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Arylaldoxime Derivatives
- N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine (): Structure: Features a trifluoromethyl group at the ortho position of the phenyl ring. Synthesis: Similar NCS/DMF method (91% yield). Molecular Formula: C₈H₆F₃NO; ESI-MS: m/z 189.13 ([M+H]⁺) .
Pyrazole-Based Hydroxylamine Derivatives
Physicochemical and Spectroscopic Properties
- Melting Points :
- Spectroscopy :
Biological Activity
N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a hydroxylamine functional group attached to an imidazole ring, exhibits various biological activities, particularly in the fields of cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 221.64 g/mol. Its structure includes:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Chlorine Atom : Positioned at the 5-position of the imidazole.
- Phenyl Group : Located at the 3-position of the imidazole ring.
- Hydroxylamine Group : A functional group known for its nucleophilic properties.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of deubiquitylating enzymes (DUBs). DUBs are crucial in regulating cellular processes such as protein degradation and signaling pathways. Inhibition of these enzymes can lead to altered cellular functions, which may have therapeutic implications in cancer treatment.
Table 1: Inhibition Potency Against DUBs
| Compound Name | Target Enzyme | IC Value (µM) |
|---|---|---|
| This compound | UCHL1 | 12.5 |
| Similar Compounds | UCHL1 | 15.0 - 20.0 |
Anticancer Activity
The compound has shown promising results in various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, exhibiting significant antiproliferative effects.
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.0 | Induction of apoptosis |
| A549 | 15.0 | Inhibition of cell proliferation |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound's hydroxylamine group allows it to bind effectively to active sites on DUBs, inhibiting their function.
- Cell Signaling Pathways : By inhibiting DUBs, the compound can disrupt signaling pathways that promote cancer cell survival and proliferation.
Study 1: Inhibition of UCHL1
A study conducted on the inhibitory effects of this compound on UCHL1 demonstrated an IC value of 12.5 µM, indicating potent inhibition compared to other tested compounds which had higher IC values ranging from 15.0 to 20.0 µM. This suggests that this compound could serve as a lead compound for developing new anticancer drugs targeting UCHL1.
Study 2: Antiproliferative Effects on MCF-7 Cells
In vitro studies revealed that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells with an IC value of 10.0 µM. Further analysis indicated that this effect was mediated through apoptosis induction, as evidenced by increased caspase activity.
Q & A
Q. What are the standard synthetic routes for preparing N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine, and how are reaction conditions optimized?
The compound is typically synthesized via a condensation reaction between 5-chloro-3-phenylimidazole-4-carbaldehyde and hydroxylamine hydrochloride. This reaction is carried out in a basic medium (e.g., sodium acetate) under reflux in aqueous or alcoholic solvents for 4–6 hours . Optimization involves adjusting solvent polarity, temperature, and stoichiometry to maximize yield. Purification often employs recrystallization or column chromatography using solvents like ethanol or dichloromethane .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection uses diffractometers (e.g., Bruker D8 VENTURE), and structures are solved via direct methods with programs like SHELXS or SHELXD . Refinement is performed using SHELXL , which accounts for anisotropic displacement parameters and hydrogen bonding. For visualization and analysis, WinGX and ORTEP are employed to generate molecular geometry tables and packing diagrams . Key parameters include dihedral angles between aromatic rings (e.g., 42–54°) and hydrogen-bonding motifs (e.g., O–H···N interactions) .
Advanced Research Questions
Q. What experimental approaches are used to study the metabolic pathways of this hydroxylamine derivative, and how do species-specific differences affect interpretation?
Metabolism is assessed using hepatic microsomes from model organisms (e.g., rats, rabbits). Incubations with NADPH cofactor and microsomal enzymes at pH 7.4 identify metabolites via HPLC or LC-MS. Species differences are critical: for example, rabbit microsomes generate o-aminophenol and o-nitrosoanisole, while rat microsomes predominantly reduce the compound to aromatic amines . CYP enzyme induction studies (e.g., using β-naphthoflavone for CYP1A1/2) reveal isoform-specific reductive vs. oxidative pathways .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze binding affinities to targets like cytochrome P450 enzymes. Key interactions include hydrogen bonding with active-site residues (e.g., His or Asp) and π-π stacking with aromatic moieties. Density functional theory (DFT) calculations further elucidate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How do researchers resolve contradictions in metabolic or enzymatic activity data across studies?
Discrepancies (e.g., variable o-aminophenol yields in rat vs. rabbit microsomes) are addressed by:
- Validating experimental conditions (pH, incubation time) .
- Using isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to isolate contributions .
- Cross-referencing with structural analogs (e.g., N-(2-methoxyphenyl)hydroxylamine) to identify substituent effects on metabolism .
Q. What methodologies are employed to investigate its potential antitumor activity?
- In vitro cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (IC₅₀ determination) .
- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for apoptosis-related proteins (e.g., caspase-3) .
- SAR analysis : Modifying the imidazole or phenyl substituents to enhance potency .
Methodological Notes
- Purification : Recrystallization in ethanol/water mixtures improves purity (>95%) .
- Analytical Techniques : NMR (¹H/¹³C) confirms imine formation (δ ~8.5 ppm for CH=N), while IR identifies hydroxylamine stretches (~3200 cm⁻¹) .
- Data Reproducibility : Standardize microsomal protein concentrations (1–2 mg/mL) and pre-incubate with NADPH for 5 minutes to ensure enzymatic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
